molecular formula C8H15Cl2N B1381633 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride CAS No. 1986543-47-8

1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride

Cat. No. B1381633
M. Wt: 196.11 g/mol
InChI Key: FSZASQLJNPVCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15Cl2N . It has a molecular weight of 196.11 g/mol.


Molecular Structure Analysis

The molecular structure of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with an allyl group (a carbon chain with a double bond) and a chloromethyl group (a carbon chain with a chlorine atom) .


Chemical Reactions Analysis

Specific chemical reactions involving 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Application in Antibiotic Development

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This research outlines the development of a practical and efficient process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Asymmetric Synthesis of Pyrrolidines

  • Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines : This study demonstrates the synthesis of pyrrolidine allylic alcohols, which on hydrogenation yield cis-2,5-disubstituted pyrrolidines. The process involves using pyrrolidine enones derived from 3-oxo pyrrolidine 2-phosphonates and a Horner-Wadsworth-Emmons (HWE) reaction with aldehydes (Davis, Zhang, Qiu, & Wu, 2008).

Development of Functionalized Pyrrolidines

  • Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions : This paper focuses on the development of a novel reaction for constructing functionalized 2,4-disubstituted pyrrolidines (N-heterocyclic α-amino nitriles) via 5-endo-trig cyclization. This process is significant for the generation of pyrrolidine rings, a common moiety in pharmaceutical candidates and natural compounds (En, Zou, Guo, & Liao, 2014).

Synthesis of N-Protected Pyrrolidine-2,3-Diones

  • Preparation of 1-Allyl- and 1-Ethoxypyrrolidine-2,3-Dione : This research presents the preparation of N-protected pyrrolidine-2,3-diones, which are potentially useful in synthesis. The study provides insight into the methods for preparing such compounds (Sundberg, Pearce, & Laurino, 1986).

Safety And Hazards

The safety and hazards associated with 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not detailed in the search results .

Future Directions

The future directions of research and applications involving 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not specified in the search results .

properties

IUPAC Name

3-(chloromethyl)-1-prop-2-enylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c1-2-4-10-5-3-8(6-9)7-10;/h2,8H,1,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZASQLJNPVCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.